molecular formula C8H7F4N B1305491 2-Fluoro-6-(trifluoromethyl)benzylamine CAS No. 239087-06-0

2-Fluoro-6-(trifluoromethyl)benzylamine

Cat. No. B1305491
Key on ui cas rn: 239087-06-0
M. Wt: 193.14 g/mol
InChI Key: FCYVKQRWNQRCFE-UHFFFAOYSA-N
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Patent
US07419983B2

Procedure details

To 2-fluoro-6-(trifluoromethyl)benzylamine 1a (51.5 g, 0.267 mmol) in a flask, urea (64 g, 1.07 mmol), HCl (conc., 30.9 mmol, 0.374 mmol) and water (111 mL) were added. The mixture was refluxed for 6 hours. The mixture was cooled to ambient temperature, further cooled with ice and filtered to give a yellow solid. Recrystallization with 400 mL of EtOAc gave 1b as a white solid (46.2 g, 0.196 mmol). MS (CI) m/z 237.0 (MH+).
Quantity
51.5 g
Type
reactant
Reaction Step One
Name
Quantity
64 g
Type
reactant
Reaction Step One
Name
Quantity
30.9 mmol
Type
reactant
Reaction Step One
Name
Quantity
111 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]([F:13])([F:12])[F:11])[C:3]=1[CH2:4][NH2:5].[NH2:14][C:15](N)=[O:16].Cl>O>[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]([F:11])([F:12])[F:13])[C:3]=1[CH2:4][NH:5][C:15]([NH2:14])=[O:16]

Inputs

Step One
Name
Quantity
51.5 g
Type
reactant
Smiles
FC1=C(CN)C(=CC=C1)C(F)(F)F
Name
Quantity
64 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
30.9 mmol
Type
reactant
Smiles
Cl
Name
Quantity
111 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
further cooled with ice
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
CUSTOM
Type
CUSTOM
Details
Recrystallization with 400 mL of EtOAc

Outcomes

Product
Name
Type
product
Smiles
FC1=C(CNC(=O)N)C(=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.196 mmol
AMOUNT: MASS 46.2 g
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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